![molecular formula C13H21N3O2S B6582117 N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide CAS No. 1208945-87-2](/img/structure/B6582117.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide (NPPEM) is a sulfonamide derivative that has been studied for its potential use in the synthesis of various pharmaceuticals and other compounds. NPPEM has been found to possess excellent solubility in various polar and non-polar solvents, making it an attractive candidate for numerous applications. NPPEM has been studied for its potential applications in drug synthesis, drug delivery, and drug targeting. Additionally, NPPEM has been studied for its potential uses in biochemistry and physiology.
Scientific Research Applications
Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The results of pharmacological studies showed activity exclusively in the maximal electroshock (MES) seizures .
Treatment of Refractory Epilepsy
Several molecules showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . This suggests potential applications in the treatment of refractory epilepsy.
Inhibition of Voltage-Sensitive Sodium Channels
In in vitro studies, the most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This could have implications for the treatment of neurological disorders.
DPPH Scavenging Activity
The compound has been evaluated for its DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity . DPPH is a common antioxidant assay used to evaluate the free radical scavenging ability of various substances.
Analgesic and Anti-inflammatory Agent
The compound has also been evaluated for its analgesic and anti-inflammatory properties . This suggests potential applications in pain management and the treatment of inflammatory conditions.
Anxiolytic Activity
Benzimidazole–piperazine hybrids, which are structurally similar to the compound , have been synthesized and their anxiolytic activity has been determined using the Elevated Plus Maze test and hole board test in mice . This suggests potential applications in the treatment of anxiety disorders.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway, which is critical for cognitive functions such as learning and memory .
Result of Action
The inhibition of AChE by N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide leads to an increase in acetylcholine levels. This increase enhances cholinergic neurotransmission, which can improve cognitive functions such as learning and memory .
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-19(17,18)14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWZKQUBGWQKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |
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